6-Amino-2,3-difluorobenzenethiol
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Overview
Description
6-Amino-2,3-difluorobenzenethiol is a chemical compound with the molecular formula C6H5F2NS and a molecular weight of 161.17 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 6-Amino-2,3-difluorobenzenethiol consists of a benzene ring with two fluorine atoms, one amino group, and one thiol group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 6-Amino-2,3-difluorobenzenethiol are not available, amines in general can undergo a variety of reactions. For instance, they can react with acid chlorides to form amides . More research would be needed to determine the specific reactions that 6-Amino-2,3-difluorobenzenethiol can undergo.Physical And Chemical Properties Analysis
6-Amino-2,3-difluorobenzenethiol is a colorless, crystalline solid . Like other amines, it is soluble in water and slightly soluble in alcohol . The exact boiling point is not specified .properties
IUPAC Name |
6-amino-2,3-difluorobenzenethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NS/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCUATSGRVPZAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)S)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593738 |
Source
|
Record name | 6-Amino-2,3-difluorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2,3-difluorobenzenethiol | |
CAS RN |
143163-90-0 |
Source
|
Record name | 6-Amino-2,3-difluorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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